Dibutylcarbamic chloride is a chemical compound that has been studied for its potential applications in various fields, including biochemistry and pest control. While the specific compound dibutylcarbamic chloride is not directly mentioned in the provided papers, there is a closely related compound, dibutylchloromethyltin chloride, which has been identified as a covalent inhibitor of the mitochondrial ATP synthase complex1. This suggests that dibutylcarbamic chloride could share some chemical properties or mechanisms of action with dibutylchloromethyltin chloride, potentially serving as an inhibitor in biological systems or as a lead compound for the development of new inhibitors.
In biochemical research, the inhibition of ATP synthase by compounds like dibutylchloromethyltin chloride can be used to study the energy metabolism of cells and the role of mitochondrial function in various diseases1. By understanding how these inhibitors interact with the mitochondrial membrane, researchers can gain insights into the fundamental processes of oxidative phosphorylation and the potential for targeting these pathways in conditions where mitochondrial dysfunction is implicated.
The study of chloride channels has revealed their importance as targets for insecticides3. Compounds that act on these channels, such as lindane, endosulfan, and fipronil, lead to hyperexcitation and death in insects by blocking GABA-gated chloride channels3. While dibutylcarbamic chloride is not directly mentioned as an insecticide, the research on related chloride channel inhibitors suggests that it could potentially be developed into a selective insecticide, targeting specific channels in pest species without affecting non-target organisms.
The role of chloride in synaptic inhibition has been explored in the context of the crayfish neuromuscular junction2. Understanding how chloride contributes to presynaptic inhibition can inform the development of drugs that modulate synaptic activity, which could have applications in treating neurological disorders. While dibutylcarbamic chloride is not specifically discussed in this context, the general principles of chloride channel function and inhibition could be relevant to its potential use in neuroscience research.
Dibutylcarbamic chloride is synthesized primarily from dibutylamine and phosgene or thionyl chloride. It falls under the category of carbamoyl chlorides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N) that is also attached to alkyl groups. This classification highlights its reactivity and importance in various chemical reactions, especially in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of dibutylcarbamic chloride can be achieved through several methods:
These methods often require specific conditions such as temperature ranges (usually between 10°C to 50°C) and reaction times (15 minutes to several hours) to optimize yield and purity .
Dibutylcarbamic chloride has a distinct molecular structure characterized by:
InChI=1/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3The structure includes two butyl groups attached to a nitrogen atom, which is further bonded to a carbonyl group and a chlorine atom. This configuration contributes to its reactivity as an acylating agent in various chemical reactions .
Dibutylcarbamic chloride participates in several significant chemical reactions:
The mechanism of action for dibutylcarbamic chloride primarily revolves around its role as an electrophile in nucleophilic acyl substitution reactions:
This mechanism is fundamental in organic synthesis, allowing for the efficient formation of nitrogen-containing compounds from readily available starting materials .
Dibutylcarbamic chloride exhibits several notable physical and chemical properties:
Safety considerations are critical; it is classified as corrosive with risk codes indicating that it causes burns upon contact with skin or eyes .
Dibutylcarbamic chloride has diverse applications across various fields:
Dibutylcarbamic chloride (C₉H₁₈ClNO) is an N,N-dialkylcarbamoyl chloride featuring two n-butyl groups attached to the nitrogen atom. Its molecular structure comprises a carbonyl chloride (–C(O)Cl) moiety directly bonded to a tertiary nitrogen, rendering it a highly reactive acylating agent. The extended n-butyl chains confer significant lipophilicity, influencing both its solubility in organic solvents (e.g., benzene, dichloromethane) and its steric profile during nucleophilic attack. Unlike dimethylcarbamoyl chloride (C₃H₆ClNO) [2] [5], dibutylcarbamic chloride’s bulkier substituents moderate electrophilicity at the carbonyl carbon, impacting reaction kinetics and selectivity. This structural characteristic facilitates preferential acylation of sterically accessible nucleophiles, such as primary alcohols or amines, while exhibiting reduced reactivity toward hindered sites [4].
Table 1: Structural and Physical Properties of Representative Carbamoyl Chlorides
| Compound | Molecular Formula | Boiling Point | Density (g/mL) | Key Structural Features |
|---|---|---|---|---|
| Dibutylcarbamic chloride* | C₉H₁₈ClNO | ~220–225°C (est.) | ~1.00 (est.) | Two n-butyl groups, C₄ chains |
| Dimethylcarbamoyl chloride | C₃H₆ClNO | 167–168°C | 1.168 | Two methyl groups, minimal steric bulk |
| Diethylcarbamoyl chloride | C₅H₁₀ClNO | 186°C | 1.140 | Two ethyl groups, moderate steric bulk |
*Estimated properties based on homologous series trends. Confirmed data for dimethyl variant from [3] [5] [9].
Functionally, dibutylcarbamic chloride undergoes nucleophilic substitution via an addition-elimination mechanism. Initial nucleophile addition forms a tetrahedral intermediate, followed by chloride expulsion to generate carbamates (with alcohols/phenols) or substituted ureas (with amines). Its reactivity aligns with SN1-like pathways under solvolytic conditions, as demonstrated by linear free energy relationships (e.g., Grunwald-Winstein equation) for analogous dialkylcarbamoyl chlorides [4].
Carbamoyl chloride chemistry originated in the 19th century with the synthesis of dimethylcarbamoyl chloride from phosgene and dimethylamine in 1879 [2]. Early industrial routes relied on phosgene-based protocols, optimized in the 1950s to achieve 90% yields using a 3:1 phosgene:dimethylamine ratio in flow reactors at 275°C [2]. This methodology was later adapted for higher homologs, including diethyl and dibutylcarbamic chlorides, though yields often decreased with larger alkyl groups due to enhanced steric hindrance and hydrolysis sensitivity.
A pivotal advancement emerged in 1971 with Saegusa and colleagues’ development of a palladium-catalyzed carbonylation process. This method converted chlorodimethylamine to dimethylcarbamoyl chloride quantitatively at room temperature under CO pressure [2] [6]. While primarily applied to smaller dialkyl variants, this catalytic approach provided a template for synthesizing sterically congested derivatives by adjusting amine substrates and catalyst systems. Parallel innovations, such as using triphosgene as a safer phosgene surrogate, further expanded access to carbamoyl chlorides, including dibutylcarbamic chloride, particularly in laboratory settings [2] [4].
Dibutylcarbamic chloride serves as a versatile reagent for introducing the dibutylcarbamoyl group into target molecules. Its primary applications include:
Carbamate Synthesis:It efficiently converts alcohols and phenols to N,N-dibutylcarbamate esters. Such carbamates are pivotal as enzyme inhibitors, chiral auxiliaries, and protective groups. For example, dibutylcarbamate derivatives of pharmaceuticals enhance lipophilicity, potentially improving blood-brain barrier penetration relative to dimethyl analogs [2] [3].
Urea and Heterocycle Formation:Reaction with primary or secondary amines yields substituted ureas, key intermediates in agrochemicals (e.g., herbicides) and pharmaceuticals. Additionally, it enables access to heterocycles like carbamoylazoles when reacted with azoles (e.g., imidazoles) [2] [8].
Polymer and Materials Chemistry:Dibutylcarbamic chloride is employed in synthesizing polyurethanes and functionalized polymers, where its long alkyl chains modify material flexibility and hydrophobicity. It also derivatizes surfaces or catalysts via carbamoylation [4].
Table 2: Industrial Synthesis Methods for Dialkylcarbamoyl Chlorides
| Method | Reagents | Conditions | Yield (Typical) | Advantages/Limitations |
|---|---|---|---|---|
| Phosgene Route | R₂NH + COCl₂ | 3:1 COCl₂:R₂NH, 275°C | 90% (dimethyl) | High yield; uses toxic phosgene |
| Triphosgene Route | R₂NH + (Cl₃CO)₂CCO | Benzene/water, NaOH, 25°C | 56% (dimethyl) | Safer phosgene alternative; lower yield |
| Palladium-Catalyzed Carbonylation | R₂NCl + CO | Pd catalyst, RT, pressure | ~100% (dimethyl) | Mild conditions; requires specialized catalyst |
While dimethylcarbamoyl chloride remains prevalent in acetylcholinesterase inhibitors (e.g., neostigmine) [2], dibutylcarbamic chloride’s bulkier group offers distinct selectivity profiles in multi-step syntheses, such as synthesizing xanthine oxidase inhibitors [8]. Its utility underscores the role of alkyl chain length in tuning reactivity and biological interactions.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: